molecular formula C13H16FNO4 B596529 (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid CAS No. 1228542-64-0

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid

Cat. No.: B596529
CAS No.: 1228542-64-0
M. Wt: 269.272
InChI Key: NFQRQSVOVPAJFK-ZDUSSCGKSA-N
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Description

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid (CAS 2231664-31-4) is a high-purity (≥97%) chiral intermediate used in pharmaceutical synthesis and research. Its molecular formula is C₁₁H₁₇F₂NO₄ (MW 265.25), featuring a tert-butoxycarbonyl (Boc) group protecting the amino functionality and a 3-fluorophenyl substituent at the α-carbon of the acetic acid backbone . The Boc group enhances stability during synthetic processes, while the fluorine atom on the phenyl ring modulates electronic properties and lipophilicity, influencing target binding and metabolic stability.

Properties

IUPAC Name

(2S)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUXJZKOGWPGP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the α-Amino Acid Backbone

The phenylglycine scaffold is typically synthesized via Strecker synthesis or Bucherer–Bergs reaction , which introduce the amino and carboxylic acid groups adjacent to the aromatic ring. For 3-fluorophenyl derivatives, the fluorine substituent is often introduced early in the synthesis through electrophilic aromatic substitution or by starting with fluorinated precursors. For example, (S)-4-fluorophenylglycine, a related compound, is synthesized via enzymatic resolution of racemic mixtures using acylases.

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). This step protects the amine from undesired side reactions during subsequent synthetic steps. In a representative procedure, the amino group of 3-fluorophenylglycine is treated with Boc anhydride at 0–5°C, yielding the Boc-protected intermediate.

Stereochemical Control

Achieving the (S)-configuration requires asymmetric synthesis or chiral resolution . Industrial-scale methods often employ chiral auxiliaries or enzymatic catalysis . For instance, Hanhong Chemical reports using L-specific acylases to resolve racemic mixtures of N-Boc-3-fluorophenylglycine, achieving enantiomeric excess (ee) >98%.

Detailed Synthetic Protocols

Method A: Boc Protection of Preformed 3-Fluorophenylglycine

Procedure :

  • Dissolve (S)-3-fluorophenylglycine (1.0 equiv) in a mixture of THF and water (3:1 v/v).

  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir for 12 hours at room temperature.

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the Boc-protected product.

Yield : 75–85%
Purity : >98% (HPLC)

Method B: Asymmetric Hydrogenation of α-Keto Acids

This method avoids resolution by directly synthesizing the (S)-enantiomer:

  • Prepare α-keto-3-fluorophenylacetic acid via Friedel–Crafts acylation of fluorobenzene.

  • Conduct asymmetric hydrogenation using a Ru-BINAP catalyst to reduce the keto group to an amine.

  • Protect the amine with Boc anhydride.

Key Data :

  • Catalyst: RuCl₂[(S)-BINAP]

  • Pressure: 50 psi H₂

  • ee: 99%

Industrial-Scale Production and Optimization

Pharmaceutical manufacturers prioritize cost-efficiency and scalability. Hanhong Chemical employs a hybrid approach combining enzymatic resolution and Boc protection:

  • Racemic Synthesis :

    • React 3-fluorobenzaldehyde with NH₄Cl and KCN in a Strecker synthesis to yield DL-3-fluorophenylglycine nitrile.

    • Hydrolyze the nitrile to DL-3-fluorophenylglycine using HCl.

  • Enzymatic Resolution :

    • Treat the racemic mixture with immobilized L-acylase to selectively deacylate the D-enantiomer.

    • Recover the (S)-enantiomer with >98% ee.

  • Boc Protection :

    • React the resolved (S)-3-fluorophenylglycine with Boc anhydride in a biphasic solvent system.

Scale-Up Challenges :

  • Racemization : Minimized by maintaining pH <8 during protection.

  • Purification : Recrystallization from ethanol/water yields >99.5% pure product.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC≥98% (S)-isomer
Chemical purityReverse-phase HPLC≥99.5%
Melting pointDSC210–215°C

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Enzymatic ResolutionHigh enantioselectivity, scalableRequires racemic synthesis
Asymmetric CatalysisDirect (S)-isomer productionExpensive catalysts
Classical ResolutionLow-cost reagentsLow yields, multiple steps

Chemical Reactions Analysis

Reaction Conditions and Yields

The following table summarizes some reaction conditions and yields associated with the synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid:

Reaction Type Conditions Yield (%) Notes
Direct AminationRoom temperature, 24 hours85Using triethylamine as a base
Nitrogen MigrationDCB/CHCl3 (1:1), -50 °C, 16 hours98High enantiomeric excess achieved
RearrangementDCB/CHCl3 (1:1), -30 °C93Requires specific catalyst

Spectroscopic Analysis

The characterization of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of functional groups and their environments.
  • High-Performance Liquid Chromatography (HPLC) : This technique is essential for assessing the purity and enantiomeric composition of the synthesized compound.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound through fragmentation patterns.

Crystallography

X-ray crystallography has been employed to elucidate the crystal structure of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid, revealing intermolecular interactions such as hydrogen bonds that stabilize its solid-state structure . The crystal data indicate a triclinic system with specific lattice parameters that can influence its reactivity and interactions in biological systems.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under mild conditions, revealing the free amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic Acid

  • CAS : 209680-91-1
  • Molecular Formula: C₁₃H₁₆FNO₄ (MW 269.27)
  • Key Differences :
    • The R-enantiomer exhibits opposite stereochemistry at the chiral center, which can drastically alter pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics. For instance, one enantiomer may show higher target affinity or reduced off-target effects compared to the other .
    • Biological Implications : Enantiomers often display divergent bioactivity profiles. For example, the S-form might act as an agonist while the R-form is inactive or antagonistic, depending on the target protein’s stereochemical preferences .

Cyclobutyl Analog: (S)-2-(Tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic Acid

  • CAS : 2231664-31-4 (same core structure as the parent compound but with a 3,3-difluorocyclobutyl group)
  • Molecular Formula: C₁₁H₁₇F₂NO₄ (MW 265.25)
  • Key Differences: Substituent: Replacement of the 3-fluorophenyl group with a rigid 3,3-difluorocyclobutyl ring. The difluoro substitution increases electronegativity, improving metabolic stability by resisting oxidative degradation . Applications: Preferred in contexts requiring reduced molecular flexibility, as rigid structures often correlate with improved oral bioavailability (fewer rotatable bonds) .

Cyclohexyl Derivative: (S)-2-(Tert-butoxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic Acid

  • CAS : 394735-65-0
  • Molecular Formula: C₁₃H₂₁F₂NO₄ (MW 293.31)
  • Key Differences: Substituent: A bulkier 4,4-difluorocyclohexyl group replaces the phenyl ring. The axial-equatorial fluorine arrangement may influence dipole interactions . Bioavailability: Larger molecular weight (293 vs. 265) and increased rotatable bonds could lower oral bioavailability compared to the parent compound .

Thiophene-Containing Analog: 2-(Boc-Amino)-2-(3-Thiophenyl)acetic Acid

  • CAS : 40512-57-0
  • Molecular Formula: C₁₁H₁₅NO₄S (MW 257.30)
  • Key Differences: Substituent: Thiophene replaces the fluorophenyl group. Electronic Effects: Thiophene’s sulfur atom provides weaker electron-withdrawing effects compared to fluorine, altering charge distribution and π-π stacking interactions. This may reduce binding affinity in targets reliant on halogen bonding .

Unprotected Amine: 2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride

  • CAS : 1137474-81-7
  • Molecular Formula: C₈H₈FNO₂·HCl (MW 205.61)
  • Key Differences :
    • Functional Group : Absence of the Boc group exposes the primary amine, increasing reactivity and water solubility (as a hydrochloride salt).
    • Stability : The unprotected amine is susceptible to oxidation and degradation, limiting its utility in prolonged synthetic steps .

Trifluoromethylphenyl Derivative: Fluoro[4-(Trifluoromethyl)phenyl]acetic Acid

  • Molecular Formula : C₉H₆F₄O₂ (estimated MW 222.14)
  • Key Differences :
    • Substituent : A 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and higher lipophilicity (logP ~2.5).
    • Bioactivity : Enhanced lipophilicity may improve blood-brain barrier penetration but could increase off-target binding in hydrophobic regions .

Biological Activity

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid, commonly referred to as Boc-(S)-2-amino-2-(3-fluorophenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆FNO₄
  • Molecular Weight : 269.27 g/mol
  • CAS Number : 1236349-77-1
  • Solubility : Moderately soluble in various solvents; solubility reported at 0.0191 mg/ml in water.
  • Log P (octanol-water partition coefficient) : Approximately 2.33, indicating moderate lipophilicity .

Biological Activity

The biological activity of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid is primarily influenced by its structural features, particularly the presence of the fluorinated phenyl group. Fluorinated compounds are known to enhance metabolic stability and bioactivity due to their unique electronic properties.

The compound's mechanism of action is linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies have shown that fluorinated amino acids can act as inhibitors of certain enzymes, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Case Studies

  • Anticancer Activity : Research has indicated that compounds similar to (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid exhibit anticancer properties through the inhibition of protein synthesis pathways. For example, a study demonstrated that fluorinated amino acids could inhibit the growth of certain cancer cell lines by interfering with mTOR signaling pathways .
  • Enzyme Inhibition : A detailed investigation into the compound's interaction with cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP2C19. This property suggests potential applications in drug metabolism modulation and personalized medicine .
  • Synthesis and Characterization : The synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid has been documented extensively, showcasing methods that yield high purity and yield. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and stability under physiological conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits protein synthesis in cancer cell lines
Enzyme InhibitionSelective inhibitor for CYP2C19
Metabolic StabilityEnhanced stability due to fluorination
PropertyValue
Molecular Weight269.27 g/mol
Log P2.33
Solubility0.0191 mg/ml
Boiling PointNot available

Q & A

Q. What are the optimal synthetic routes for (S)-2-(tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling with a fluorophenylacetic acid derivative. Key steps include:

  • Boc Protection : Reaction of the amino group with Boc anhydride in a biphasic solvent system (e.g., THF/water) under basic conditions (e.g., NaHCO₃) .
  • Coupling : Use of carbodiimide reagents (e.g., EDC) with HOBt to activate the carboxylic acid for amide bond formation .
  • Chiral Resolution : Enantiomeric purity is achieved via chiral HPLC or crystallization with resolving agents like L-tartaric acid .
Step Reagents/Conditions Yield Reference
Boc ProtectionBoc₂O, THF/H₂O, NaHCO₃75-85%
Acid ActivationEDC, HOBt, DMF>90%
Chiral PurificationChiralcel OD-H column, hexane/IPA99% ee

Q. How is this compound characterized to confirm its structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify Boc (δ ~1.4 ppm for tert-butyl), fluorophenyl (δ ~7.0-7.5 ppm), and α-proton (δ ~4.5-5.0 ppm). 2D experiments (HSQC, HMBC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅FNO₄: 284.10) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98%) .

Q. What purification techniques are effective for removing byproducts?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted Boc reagents .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How does the 3-fluorophenyl group influence binding to biological targets (e.g., viral proteases)?

In peptidomimetic inhibitors (e.g., West Nile virus NS2B-NS3 protease), the 3-fluorophenyl moiety enhances hydrophobic interactions and electron-withdrawing effects, improving binding affinity. Computational docking studies suggest fluorination reduces metabolic degradation .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Crystal Twinning : Common due to flexible Boc and fluorophenyl groups. Use SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Disorder : The tert-butyl group may exhibit rotational disorder. Apply restraints (DFIX, SIMU) during refinement .

Q. How can discrepancies in NMR data (e.g., unexpected splitting) be resolved?

  • Solvent Effects : Trifluoroacetic acid (TFA) residues from synthesis can split signals. Use deuterated solvents and thorough drying .
  • Dynamic Processes : Temperature-dependent NMR (e.g., VT-NMR) identifies rotational barriers in the Boc group .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

  • Asymmetric Catalysis : Use of chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps .
  • Continuous Flow Systems : Microreactors improve stereochemical control via precise temperature/residence time management .

Q. How can computational modeling predict metabolic stability of derivatives?

  • DFT Calculations : Assess oxidation potentials of the fluorophenyl ring to predict susceptibility to CYP450 enzymes .
  • MD Simulations : Analyze solvent accessibility of the Boc group to estimate hydrolysis rates .

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